molecular formula C13H18O4 B8814916 (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate

Cat. No. B8814916
M. Wt: 238.28 g/mol
InChI Key: MPNXVFDGEQKYAY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:19]([O:20][OH:22])(=[O:21])[CH3:23].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1>>[c:3]1([OH:21])[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1

Inputs

Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)C(C)Oc1ccc(O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:19]([O:20][OH:22])(=[O:21])[CH3:23].[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1>>[c:3]1([OH:21])[cH:4][cH:5][c:6]([O:7][CH:8]([C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:16])[cH:17][cH:18]1

Inputs

Step One
Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)OO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCOC(=O)C(C)Oc1ccc(C=O)cc1

Outcomes

Product
Name
Type
product
Smiles
CCCCOC(=O)C(C)Oc1ccc(O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.